1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine
Description
1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The methoxy group at position 1 and the phenyl substituent at position 2 distinguish it from other imidazo[4,5-b]pyridine derivatives. This scaffold is pharmacologically significant due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases, receptors, and microbial enzymes . Its synthesis typically involves cyclocondensation of diaminopyridines with aldehydes or ketones under oxidative conditions, yielding moderate to excellent efficiencies (e.g., 37–87% yields depending on substituents) .
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-16-11-8-5-9-14-12(11)15-13(16)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZBIBUNRUCCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666648 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of appropriate substituted anilines with formamide under acidic conditions to form the imidazole ring, followed by cyclization with a pyridine derivative . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced imidazopyridine derivatives.
Scientific Research Applications
Based on the search results, comprehensive data tables and well-documented case studies focusing solely on the applications of the compound "1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine" are not available. However, the search results provide information on imidazo[4,5-b]pyridine derivatives and their applications, which can be summarized as follows:
Imidazo[4,5-b]pyridine Derivatives: Synthesis and Activity
The imidazopyridine scaffold is present in several marketed drugs and drug candidates, including antiulcer drugs like zolimidine and tenatoprazole, sedative zolpidem, anxiolytics saripidem and necopidem, analgesic and antipyretic microprofen, cardiotonic olprinone, and anti-tumor 3-deazaneplanocin A . 3-deazaneplanocin A has also been found effective against Ebola virus disease . Imidazopyridine derivatives have significant biological applications such as antimycobacterial, anticoccidial, and antimicrobial activities .
Antitubercular Activity
Novel compounds of the imidazopyridine series have been synthesized for antitubercular activity, targeting decaprenyl-phosphate D-ribose 2'-epimerase (DprE1) . Four compounds, 5c , 5g , 5i , and 5u , were identified as potent analogues against Mycobacterium tuberculosis . Computational studies showed promising interaction with other residues with a good score, suggesting in vivo DprE1 inhibitory activity .
Fungicidal Activity
Imidazo[4,5-b]pyridine derivatives exhibit good fungicidal activities . They demonstrate activity against Pucinia polysora, Erysis graminis, and Rhizoctania solani .
Other Biological Activities
Imidazo[4,5-b]pyridines have demonstrated potential as protein kinase inhibitors, opening possibilities for applications as anti-cancer or antimicrobial agents . They also possess antioxidant properties .
Mechanism of Action
The mechanism of action of 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it may act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Methods using water as a solvent (e.g., Kale et al.) achieve higher yields (83–87%) than phase-transfer alkylation (10–49%) .
Antimicrobial and Antiviral Activity
- The target compound’s phenyl and methoxy groups may enhance antimicrobial potency compared to simpler derivatives. For example:
Enzyme and Receptor Binding
- Thromboxane A2 Receptor Antagonism: 3,3-Dimethylbutanoic acid-substituted imidazo[4,5-b]pyridines (Ki = 4–39 nM) outperform methoxy derivatives in receptor affinity, suggesting the carboxylic acid moiety is critical for binding .
- Kinase Inhibition: 2-Phenylimidazo[4,5-b]pyridines with pyrazine or triazole substituents (e.g., compound 27g) show nanomolar IC₅₀ values against kinases like AURKA and EGFR .
Carcinogenicity and Toxicity
- PhIP, a structurally related heterocyclic amine, is a potent carcinogen targeting prostate, colon, and mammary tissues in rats .
Physicochemical Properties
| Property | 1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine | PhIP | 1-[(2,4-Dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine |
|---|---|---|---|
| Molecular Weight | ~240 g/mol | 224.25 g/mol | 384.26 g/mol |
| LogP (Predicted) | ~2.5 | 2.1 | ~4.0 |
| Key Functional Groups | Methoxy, phenyl | Amino, methyl, phenyl | Dichlorobenzyl, methylphenyl |
| Bioactivity | Antimicrobial, kinase modulation | Carcinogenic, mutagenic | Not reported |
Key Observations :
- Lipophilicity : Dichlorobenzyl-substituted derivatives (LogP ~4.0) may exhibit better membrane permeability than the target compound .
- Toxicity Profile: Methoxy and phenyl groups likely reduce DNA adduct formation compared to PhIP’s amino group, which forms persistent adducts linked to carcinogenesis .
Biological Activity
1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring fused with a pyridine moiety, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a methoxy group at the 1-position and a phenyl group at the 2-position of the imidazo[4,5-b]pyridine framework. This configuration influences its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| Structural Features | Imidazole and pyridine rings |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity through:
- Hydrogen Bonding: Interactions with active sites of enzymes.
- Hydrophobic Interactions: Stabilizing binding to lipid membranes or protein surfaces.
- π-π Stacking: Facilitating interactions with aromatic amino acids in proteins .
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
- Antitubercular Activity:
- Cytotoxicity Against Cancer Cells:
- Anti-inflammatory Properties:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and receptor binding |
| Phenyl Substitution | Alters interaction with target enzymes |
| Ring Modifications | Changes pharmacokinetics and selectivity |
Case Study 1: Antitubercular Activity
In a study exploring the antitubercular properties of imidazo[4,5-b]pyridine derivatives, four compounds were identified with MIC values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis . These findings suggest that structural modifications can enhance efficacy against resistant strains.
Case Study 2: Cytotoxicity in Cancer Research
A series of derivatives were tested for cytotoxicity against MCF-7 cells, revealing that specific substitutions significantly improved their IC50 values. For instance, one derivative showed an IC50 of 0.082 µM, marking it as highly potent compared to standard chemotherapeutics .
Q & A
Q. What are the common synthetic routes for preparing 1-substituted imidazo[4,5-b]pyridine derivatives?
A key intermediate for synthesizing 1-methylimidazo[4,5-b]pyridines involves cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid under reflux conditions in POCl₃ . This method avoids regioselectivity challenges associated with direct alkylation of unsubstituted imidazo[4,5-b]pyridines. Alternative approaches include Pd-catalyzed coupling of amides and 3-amino-2-chloropyridines, though this requires expensive catalysts .
Q. How are imidazo[4,5-b]pyridine derivatives characterized structurally?
Single-crystal X-ray diffraction is a gold standard for confirming regiochemistry and substituent positions, as demonstrated for analogs like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl) derivatives (R factor = 0.046) . Complementary techniques include ¹H/¹³C NMR for tracking substituent integration and mass spectrometry for molecular weight validation .
Q. What role do reaction conditions play in optimizing yields during synthesis?
Solvent choice (e.g., POCl₃ for cyclization) and temperature control are critical. For example, refluxing in POCl₃ followed by neutralization with NaHCO₃ and extraction into ethyl acetate minimizes side reactions and improves purity . Catalytic systems, such as CAN/H₂O₂ for coupling pyridine aldehydes with diamines, also enhance efficiency .
Advanced Research Questions
Q. How can regioselectivity challenges in N1-substitution be addressed?
Direct alkylation of unsubstituted imidazo[4,5-b]pyridines often lacks selectivity due to competing reactions at multiple nitrogen sites . A pre-functionalization strategy—introducing a methyl group at N1 during cyclization via 2-amino-3-methylaminopyridine precursors—ensures regioselective substitution . Computational modeling of electronic effects on nitrogen reactivity could further guide design .
Q. What analytical methods resolve contradictions in data for imidazo[4,5-b]pyridine derivatives?
Discrepancies in NMR assignments (e.g., distinguishing N1 vs. N3 substitution) can be resolved by combining 2D NMR (COSY, HSQC) with X-ray crystallography . For example, crystallographic data confirmed the 1-methyl configuration in 1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (InChI Key: YOWIYVXZLOSSJZ) .
Q. How are mechanistic pathways elucidated for imidazo[4,5-b]pyridine formation?
Isotopic labeling (e.g., ¹⁵N-ammonia) and intermediate trapping can map reaction steps. For analogs like PhIP, ammonia and formaldehyde participate in cyclocondensation with creatine and phenylacetaldehyde, suggesting similar intermediates may form in methoxy-substituted derivatives . Kinetic studies under varied pH and temperature conditions further clarify rate-determining steps .
Q. What strategies improve biological activity screening for imidazo[4,5-b]pyridines?
Derivatization at the 2-phenyl or 5-methoxy positions enhances pharmacological potential. For example, 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridines showed antimicrobial activity (MIC = 8–32 µg/mL) when screened against bacterial/fungal strains using agar diffusion assays . Structure-activity relationship (SAR) studies guided by docking simulations (e.g., xanthine oxidase inhibition ) optimize target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
